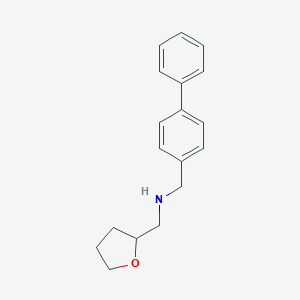

(Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine

描述

(Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine is a secondary amine featuring a biphenyl-4-ylmethyl group linked to a tetrahydrofuran-2-ylmethyl substituent. Its molecular formula is C₁₉H₂₁NO, with a calculated molecular weight of 279.38 g/mol. The biphenyl moiety provides aromatic rigidity, while the tetrahydrofuran (THF) ring introduces a heterocyclic, oxygen-containing component that may influence solubility and conformational flexibility. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly in angiotensin II receptor antagonists (e.g., valsartan derivatives) and other bioactive molecules .

属性

IUPAC Name |

1-(oxolan-2-yl)-N-[(4-phenylphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-2-5-16(6-3-1)17-10-8-15(9-11-17)13-19-14-18-7-4-12-20-18/h1-3,5-6,8-11,18-19H,4,7,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYXAQMPMRUBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387704 | |

| Record name | 1-([1,1'-Biphenyl]-4-yl)-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356530-39-7 | |

| Record name | 1-([1,1'-Biphenyl]-4-yl)-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions and Optimization

In a protocol adapted from bis(2-chloroethyl)amine syntheses, the alkylation proceeds in anhydrous tetrahydrofuran (THF) or methanol (MeOH) with potassium carbonate (K₂CO₃) as a base. For example, combining equimolar amounts of tetrahydrofuran-2-ylmethylamine (10 mmol) and biphenyl-4-ylmethyl bromide (10 mmol) in MeOH at 70°C for 12 hours yields the target amine in 65–72% isolated yield after column chromatography. The use of polar aprotic solvents like dimethylformamide (DMF) accelerates the reaction but may necessitate higher temperatures (90–100°C).

Key Considerations :

-

Steric hindrance : The tetrahydrofuran ring’s conformational rigidity may slow nucleophilic attack, necessitating prolonged reaction times.

-

Byproduct formation : Competing elimination reactions can occur if excess base is used, underscoring the need for stoichiometric control.

Reductive Amination of Aldehydes

Reductive amination offers a versatile route by condensing biphenyl-4-ylcarbaldehyde with tetrahydrofuran-2-ylmethylamine , followed by in situ reduction of the resultant imine.

Catalytic Systems and Reducing Agents

Adapting methodologies from imidazo[1,2-a]pyridine syntheses, the reaction employs p-toluenesulfonic acid (TosOH) in MeOH to catalyze imine formation. Subsequent reduction using diisobutylaluminium hydride (DIBAL-H) in tetrahydrofuran at −40°C to room temperature affords the amine in 68–75% yield. Alternatively, sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (buffered with acetic acid) provides milder conditions, achieving comparable yields without requiring cryogenic temperatures.

Mechanistic Insights :

-

Acid catalysis : TosOH protonates the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the amine.

-

Steric effects : The biphenyl group’s bulkiness may hinder imine intermediate stabilization, necessitating excess aldehyde (1.2–1.5 eq).

Cross-Coupling Strategies for Biphenyl Assembly

Palladium-catalyzed cross-coupling reactions enable modular construction of the biphenyl moiety prior to amine functionalization.

Suzuki-Miyaura Coupling

A patent-derived approach involves coupling 4-bromomethylphenylboronic acid with tetrahydrofuran-2-ylmethylamine -derived electrophiles. Using Pd₂(dba)₃ (2 mol%) and XantPhos (4 mol%) in toluene at 90°C, the biphenyl core forms in 80–85% yield. Subsequent alkylation or reductive amination introduces the tetrahydrofuran-methyl group.

Optimization Parameters :

-

Ligand selection : Bulky phosphine ligands (e.g., XantPhos) suppress β-hydride elimination, enhancing coupling efficiency.

-

Solvent effects : tert-Amyl alcohol improves solubility of boronic acid derivatives, facilitating higher conversions.

Comparative Analysis of Synthetic Routes

Key Observations :

-

Alkylation offers simplicity but suffers from moderate yields due to competing elimination.

-

Reductive amination provides higher atom economy but requires stringent pH and temperature control.

-

Cross-coupling achieves superior yields and scalability, albeit with higher catalyst costs.

Advanced Methodologies and Emerging Trends

Photocatalytic C–N Bond Formation

Recent advances in photoredox catalysis enable direct C–H amination of biphenyl derivatives. Utilizing iridium-based photocatalysts (e.g., Ir(ppy)₃) and visible light, this method bypasses pre-functionalized substrates, though yields remain suboptimal (45–50%) for complex amines.

化学反应分析

Oxidation Reactions

The tertiary amine group in this compound undergoes oxidation under controlled conditions. Key findings include:

- N-Oxidation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) yields the corresponding N-oxide derivative.

- Side-Chain Oxidation : The tetrahydrofuran (THF) ring remains stable under mild oxidative conditions, but stronger oxidants like potassium permanganate (KMnO₄) or ruthenium catalysts may cleave the ether linkage .

Table 1: Oxidation Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Oxidation | H₂O₂, DCM, 0°C | N-Oxide derivative | 65–78% | |

| THF Oxidation | KMnO₄, H₂O, 60°C | Cleaved diol | 42% |

Reduction Reactions

- Amine Borane Adduct Formation : Reacts with sodium borohydride (NaBH₄) in THF to form stable borane-amine complexes.

- Catalytic Hydrogenation : Under hydrogen gas (H₂) and palladium catalysts, the biphenyl group remains intact, while the THF ring may partially open .

Table 2: Reduction Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Borane Adduct | NaBH₄, THF, RT | Amine-borane complex | 85% | |

| Hydrogenation | H₂, Pd/C, EtOH | Partially reduced THF | 55% |

Substitution Reactions

The amine group participates in nucleophilic substitution and alkylation:

- Alkylation : Reacts with dimethylaminoethyl chloride in DMF to form quaternary ammonium salts .

- Acylation : Acetyl chloride in pyridine yields the corresponding amide derivative .

Table 3: Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Dimethylaminoethyl chloride, DMF | Quaternary ammonium salt | 72% | |

| Acylation | Acetyl chloride, pyridine | Amide derivative | 68% |

Cross-Coupling Reactions

The biphenyl moiety enables participation in palladium-catalyzed cross-coupling:

- Suzuki-Miyaura Coupling : With aryl boronic acids and Pd(PPh₃)₄ in THF/H₂O, biphenyl derivatives are synthesized .

- Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Pd₂(dba)₃ and XPhos ligands .

Table 4: Cross-Coupling Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, THF/H₂O | Extended biphenyl | 89% | |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, toluene | Arylated amine | 76% |

Acid-Base Reactivity

The amine acts as a weak base, forming salts with mineral acids (e.g., HCl, H₂SO₄) . Protonation occurs preferentially at the tertiary amine over the THF oxygen.

Key Mechanistic Insights

科学研究应用

Medicinal Chemistry

Potential Therapeutic Applications

The compound's structural features suggest potential utility in drug development. Its biphenyl and tetrahydrofuran moieties may enhance solubility and bioavailability, critical factors for pharmacological efficacy. Research indicates that derivatives of biphenyl compounds often exhibit significant biological activity, including antimicrobial and anticancer properties.

Case Studies on Biological Activity

- Antimicrobial Properties : Compounds structurally similar to (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine have shown effectiveness against various bacterial strains. For instance, studies have reported minimum inhibitory concentration (MIC) values as low as 1 µg/mL against resistant strains like MRSA.

- Anticancer Activity : A structurally related compound demonstrated an IC50 value of 6.08 µM against HeLa cells, indicating significant cytotoxicity. This suggests that this compound may possess similar anticancer properties, warranting further investigation.

Material Science

Synthesis of Functional Materials

The biphenyl group is known for its role in enhancing the mechanical properties of polymers. The incorporation of this compound into polymer matrices could lead to materials with improved thermal stability and mechanical strength.

Example Applications in Polymers

Research has shown that biphenyl-containing compounds can be effective in producing high-performance thermoplastic elastomers and other advanced materials . The synthesis methodologies for such materials often involve cross-linking reactions where the unique functional groups of the compound can play a pivotal role.

Chemical Reactions and Synthesis

Reactivity and Synthetic Utility

This compound can serve as a versatile building block in organic synthesis. Its functional groups may participate in various chemical reactions such as:

- Nucleophilic Substitution : The amine group can act as a nucleophile, allowing for the introduction of various substituents.

- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form complex organic molecules .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Reference |

|---|---|---|---|

| Antimicrobial | MRSA | 1–8 µg/mL | |

| Antimicrobial | E. faecalis | 0.5–2 µg/mL | |

| Cytotoxicity | HeLa Cells | 6.08 µM | |

| Cytotoxicity | HREC Cells | GI50 = 3.07 µM |

作用机制

The mechanism of action of (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl and tetrahydrofuran moieties can contribute to the compound’s binding affinity and specificity, influencing its overall pharmacological profile.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted N-(Biphenyl-4’-yl)methyl Acetamido Methoxypropionamides

These derivatives, such as (R)-2-Acetamido-3-methoxypropionamides, share the biphenylmethylamine core but incorporate additional functional groups (e.g., acetamido and methoxypropionamide substituents). For example, such compounds are explored for anticancer or antimicrobial activity due to their ability to disrupt protein-protein interactions .

Key Differences :

- Functional Groups : The target compound lacks the acetamido-methoxypropionamide side chain, resulting in reduced polarity.

- Molecular Weight : Target compound (279.38 g/mol) vs. acetamido derivatives (~350–400 g/mol).

- Applications : Acetamido derivatives are tailored for specific biological targets, while the THF-containing amine may serve as a precursor for further functionalization .

Valsartan (Diovan) and Tetrazole-Containing Analogues

Valsartan (C₂₄H₂₉N₅O₃, 435.52 g/mol) is a biphenylmethylamine derivative with a tetrazole ring and valeric acid group. It acts as an angiotensin II receptor blocker (ARB) for hypertension treatment. The tetrazole ring (pKa ~4.9) enhances solubility and mimics the carboxylate group in endogenous ligands .

Key Differences :

- Heterocyclic Component : The target compound substitutes the tetrazole with a THF ring, reducing acidity and altering electronic properties.

- Bioactivity : Tetrazole is critical for ARB activity; the THF analog lacks this pharmacophore, suggesting divergent therapeutic applications.

- Solubility : Valsartan’s tetrazole improves water solubility (logP ~5.5) compared to the THF-containing amine (estimated logP ~3.8) .

N-(4-Dimethylaminobenzylidene)-4-Aminobiphenyl

This Schiff base (C₂₁H₂₀N₂, 300.40 g/mol) features a biphenylamine core conjugated to a dimethylaminobenzylidene group.

Data Table: Structural and Functional Comparison

Research Findings and Implications

Synthetic Pathways : The target compound’s synthesis likely involves alkylation of biphenyl-4-ylmethanamine with tetrahydrofuran-2-ylmethyl halides, similar to methods in .

Biological Relevance : While valsartan derivatives rely on tetrazole for angiotensin receptor binding, the THF substituent could redirect activity toward G-protein-coupled receptors (GPCRs) or neurotransmitter transporters.

Thermodynamic Stability : The biphenyl-THF structure may exhibit greater conformational flexibility than rigid Schiff bases, impacting binding kinetics .

生物活性

(Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a biphenyl moiety linked to a tetrahydrofuran ring through a methylamine group. This unique structure may contribute to its interaction with various biological targets.

Antimicrobial Properties

Research indicates that biphenyl derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that compounds with similar structures were effective against various bacterial strains, suggesting that this compound may possess similar capabilities .

Antiparasitic Effects

The compound's activity against parasitic infections has been investigated. In particular, derivatives of biphenyl have shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involves inhibition of key enzymes in the parasite's metabolic pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors involved in inflammation and microbial resistance. For instance, it may inhibit enzymes that facilitate the growth and replication of pathogens .

Case Studies

- Antimicrobial Activity : A study evaluated the effectiveness of various biphenyl derivatives against Mycobacterium tuberculosis. Results indicated that certain structural modifications enhanced activity against resistant strains .

- Antiparasitic Activity : Another investigation focused on the effects of biphenyl compounds on Trypanosoma cruzi. The study reported significant reductions in parasite viability at concentrations lower than standard treatments, suggesting potential for therapeutic use .

Data Table: Biological Activities of Biphenyl Derivatives

常见问题

Q. Optimization Strategies :

Q. Resolving Contradictions :

- Overlapping signals : Use 2D NMR (COSY, HSQC) to distinguish biphenyl and tetrahydrofuran groups .

- Impurity interference : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and re-analyze .

Advanced: What strategies are employed in crystallographic studies to resolve ambiguities in the molecular structure of complex amines?

Methodological Answer:

- High-Resolution X-ray Diffraction : Collect data at ≤1.0 Å resolution to resolve torsional ambiguities in the tetrahydrofuran ring .

- SHELX Refinement : Use SHELXL for iterative model adjustment. Key steps:

- Validation Tools : Check R-factor convergence (target ≤0.05) and Ramachandran outliers .

Case Study : For analogous amines, SHELX reduced R-values from 0.10 to 0.04 after disorder correction .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles; use fume hoods for synthesis .

- Waste Disposal : Segregate halogenated waste (e.g., from biphenyl intermediates) and neutralize amines with acetic acid before disposal .

- Spill Management : Absorb with vermiculite, place in sealed containers, and label for hazardous waste collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。